![molecular formula C17H24N4O B6456805 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549048-40-8](/img/structure/B6456805.png)
4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine
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Overview
Description
4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a cyclopropyl group, and a dimethylpyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropanecarbonyl chloride with piperazine to form 4-cyclopropanecarbonylpiperazine. This intermediate is then reacted with 2-cyclopropyl-5,6-dimethylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclopropanecarbonylpiperazin-1-yl)-benzoic acid
- 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluor-benzyl]-2H-phthalazin-1-one
Uniqueness
Compared to similar compounds, 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine stands out due to its unique combination of functional groups and structural features.
Biological Activity
The compound 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-cyclopropyl-5,6-dimethylpyrimidine is a member of the pyrimidine class of compounds, which have garnered attention due to their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{14}H_{20}N_{4}O
- Molecular Weight : 252.34 g/mol
This compound features a pyrimidine ring substituted with cyclopropyl and piperazine moieties, which are critical for its biological activity.
Biological Activity Overview
Research has shown that derivatives of pyrimidines exhibit a range of biological activities. The specific biological activities associated with this compound include:
- Antitumor Activity :
- Antimicrobial Properties :
- DNA Interaction :
Case Study 1: Antitumor Activity
In vitro studies assessed the efficacy of this compound against human lung cancer cell lines (A549 and HCC827). The results indicated an IC50 value of approximately 6.26 μM for HCC827 cells, demonstrating potent antitumor activity in two-dimensional assays compared to three-dimensional assays where the IC50 was significantly higher (20.46 μM) .
Case Study 2: Antimicrobial Testing
Antimicrobial susceptibility testing revealed that this compound exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating potential as a therapeutic agent for bacterial infections. The results were consistent across multiple trials, reinforcing its antimicrobial potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
cyclopropyl-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-11-12(2)18-15(13-3-4-13)19-16(11)20-7-9-21(10-8-20)17(22)14-5-6-14/h13-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUAZLUCFBVJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C(=O)C3CC3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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